4-{[(4-chlorophenyl)methoxy]methyl}-1-[4-(trifluoromethyl)benzoyl]piperidine
Description
This compound features a piperidine core substituted at position 4 with a [(4-chlorophenyl)methoxy]methyl group and at position 1 with a 4-(trifluoromethyl)benzoyl moiety. Such structural features are common in central nervous system (CNS) and antiparasitic agents, though the exact biological profile of this compound requires further investigation.
Properties
IUPAC Name |
[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClF3NO2/c22-19-7-1-15(2-8-19)13-28-14-16-9-11-26(12-10-16)20(27)17-3-5-18(6-4-17)21(23,24)25/h1-8,16H,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRASHWLUOJBZAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-chlorophenyl)methoxy]methyl}-1-[4-(trifluoromethyl)benzoyl]piperidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-chlorophenylmethanol: This can be achieved through the reduction of 4-chlorobenzaldehyde using a reducing agent such as sodium borohydride.
Formation of 4-chlorophenylmethoxymethyl chloride: This intermediate is synthesized by reacting 4-chlorophenylmethanol with chloromethyl methyl ether in the presence of a base like pyridine.
Synthesis of 1-[4-(trifluoromethyl)benzoyl]piperidine: This involves the acylation of piperidine with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine.
Final Coupling Reaction: The final step involves the reaction of 4-chlorophenylmethoxymethyl chloride with 1-[4-(trifluoromethyl)benzoyl]piperidine in the presence of a base like potassium carbonate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-chlorophenyl)methoxy]methyl}-1-[4-(trifluoromethyl)benzoyl]piperidine can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the trifluoromethylbenzoyl moiety can be reduced to form alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 4-chlorophenylmethoxyacetic acid.
Reduction: Formation of 4-{[(4-chlorophenyl)methoxy]methyl}-1-[4-(trifluoromethyl)benzyl]piperidine.
Substitution: Formation of derivatives with substituted nucleophiles on the chlorophenyl ring.
Scientific Research Applications
Medicinal Chemistry Applications
- Antidepressant and Anxiolytic Potential : Compounds containing piperidine structures have been extensively studied for their antidepressant properties. The trifluoromethyl group is known to enhance the pharmacokinetic profile of drugs, potentially increasing their efficacy in treating anxiety disorders and depression .
- Anti-inflammatory Activity : Research indicates that derivatives of piperidine can exhibit anti-inflammatory effects. For instance, studies on similar compounds have shown inhibition of COX-1 and COX-2 enzymes, which are critical in the inflammatory response. This suggests that 4-{[(4-chlorophenyl)methoxy]methyl}-1-[4-(trifluoromethyl)benzoyl]piperidine may possess similar properties, warranting further investigation .
- Antimicrobial Activity : The structural characteristics of this compound make it a candidate for antimicrobial studies. Compounds with similar frameworks have been reported to show activity against various bacterial strains, indicating potential use as an antibiotic agent .
Case Study 1: Synthesis and Biological Evaluation
In a study published in MDPI, researchers synthesized a series of piperidine derivatives and evaluated their biological activities. Among these, compounds with trifluoromethyl substitutions demonstrated significant activity against specific targets related to anxiety disorders. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive review on SARs involving piperidine derivatives indicated that modifying substituents on the aromatic rings can lead to improved selectivity and potency against various biological targets. The incorporation of a chlorophenyl group was noted to enhance binding affinity to serotonin receptors, suggesting that similar modifications in this compound could yield promising results .
Materials Science Applications
The unique chemical structure of this compound also opens avenues for applications in materials science:
- Polymer Chemistry : The piperidine moiety can be utilized in the synthesis of novel polymers with enhanced mechanical properties. Research into fluorinated polymers has shown improved thermal stability and chemical resistance, which could be beneficial for various industrial applications .
- Drug Delivery Systems : The lipophilic nature of the compound suggests potential use in drug delivery systems where controlled release is essential. Studies have indicated that compounds with similar characteristics can be effectively used as carriers for therapeutic agents, improving bioavailability and reducing side effects .
Mechanism of Action
The mechanism of action of 4-{[(4-chlorophenyl)methoxy]methyl}-1-[4-(trifluoromethyl)benzoyl]piperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Piperidine-Based Modulators of Neuronal Nicotinic Receptors (nAChRs)
- APB-6 and APB-10 : These compounds feature a piperidine nitrogen substituted with large alkyl groups and a 4-chlorophenyl or 4-methoxyphenyl terminal group. Replacing the benzoyl group with heterocycles (e.g., chromone) improved potency (3–4-fold) and eliminated off-target effects compared to earlier analogs. The target compound’s trifluoromethyl benzoyl group may similarly enhance selectivity, though its bulky [(4-chlorophenyl)methoxy]methyl substituent could influence steric interactions .
Antiparasitic Piperidine Derivatives
- UDO and UDD: These pyridine-piperidine hybrids inhibit Trypanosoma cruzi CYP51, showing efficacy comparable to posaconazole. The trifluoromethyl group in UDD mirrors the target compound’s substitution, suggesting shared mechanisms in disrupting enzyme function. However, UDO’s pyridine-piperazine scaffold differs in flexibility, highlighting the importance of piperidine’s rigidity for target binding .
Anticancer 1,3,4-Thiadiazole-Piperidine Hybrids
- Compound 4e : A 5-(4-chlorophenyl)-1,3,4-thiadiazole linked to a piperidine ring via an acetamide spacer. This derivative showed IC₅₀ values of 4.56 µg/mL (MCF-7) and 5.12 µg/mL (HepG2), surpassing 5-fluorouracil (5-FU). The target compound’s benzoyl group may offer similar π-stacking interactions, but its methoxy-methyl substituent could reduce solubility compared to 4e’s ethoxyphenyl moiety .
Halogenated Piperidine Analogs
- 4-(4-Chlorophenyl)-4-fluoro-1-(phenylmethyl)piperidine: Fluorination at position 4 increases electronegativity and metabolic resistance.
- (4-Chlorophenyl)(4-piperidyl)methanone hydrochloride: A benzoyl-substituted analog with demonstrated activity in kinase inhibition assays. The absence of the trifluoromethyl group in this compound suggests that the target molecule’s substitution may improve affinity for hydrophobic binding pockets .
Structure-Activity Relationship (SAR) Trends
Electron-Withdrawing Groups: The trifluoromethyl group in the target compound enhances metabolic stability and target affinity compared to non-fluorinated analogs (e.g., APB-6) .
Heterocyclic Replacements : Compounds with chromone or thiadiazole groups (e.g., APB-6, 4e) show improved potency over benzoyl derivatives, suggesting flexibility in scaffold design .
Comparative Data Table
Biological Activity
The compound 4-{[(4-chlorophenyl)methoxy]methyl}-1-[4-(trifluoromethyl)benzoyl]piperidine is a piperidine derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHClFNO
- Molecular Weight : 368.80 g/mol
This compound features a piperidine ring substituted with a chlorophenyl group and a trifluoromethyl benzoyl moiety, which are significant for its biological activity.
Biological Activity Overview
Research indicates that piperidine derivatives exhibit a wide range of biological activities, including:
- Antibacterial Activity : Compounds similar to this structure have shown effectiveness against various bacterial strains. For instance, studies have reported IC values indicating significant antibacterial potential against Staphylococcus aureus and Escherichia coli .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. The piperidine moiety is known to enhance enzyme inhibition, making it a candidate for treating conditions like Alzheimer's disease and other neurodegenerative disorders .
- Anticancer Properties : Some studies suggest that piperidine derivatives can induce apoptosis in cancer cells. This particular compound's structure may enhance its cytotoxicity against specific tumor cell lines .
Antibacterial Studies
A study conducted on synthesized piperidine derivatives showed promising antibacterial activity, with the compound exhibiting IC values lower than those of standard antibiotics. For example, the synthesized compounds had IC values ranging from 2.14 µM to 6.28 µM against various bacterial strains, indicating strong antibacterial properties compared to the reference standard .
Enzyme Inhibition Studies
In terms of enzyme inhibition, the compound demonstrated effective inhibition of AChE with an IC value of around 10 µM. This suggests potential applications in treating Alzheimer's disease by enhancing cholinergic function in the brain .
Anticancer Activity
Research has also highlighted the anticancer potential of similar piperidine derivatives. A recent study found that certain derivatives could induce apoptosis in cancer cell lines with enhanced efficacy compared to conventional chemotherapy agents like bleomycin .
Data Tables
Q & A
Q. What are the standard synthetic routes and characterization methods for 4-{[(4-chlorophenyl)methoxy]methyl}-1-[4-(trifluoromethyl)benzoyl]piperidine?
Methodological Answer: The synthesis typically involves coupling reactions between substituted benzoyl chlorides and piperidine intermediates. For example:
Synthesis Steps :
- React 4-(trifluoromethyl)benzoyl chloride with a piperidine derivative containing the [(4-chlorophenyl)methoxy]methyl substituent.
- Purify via column chromatography (e.g., n-hexane/EtOAc 5:5 eluent) to isolate the product .
Characterization :
- NMR Spectroscopy : Analyze - and -NMR to confirm proton environments and carbon frameworks. For instance, aromatic protons from the 4-chlorophenyl group appear as distinct doublets (~6.8–7.4 ppm) .
- HPLC : Assess purity (e.g., 95% peak area at 254 nm) and retention time (e.g., 13.036 min) .
- Elemental Analysis : Compare calculated vs. experimental C/H/N values to verify stoichiometry, though discrepancies may arise due to residual solvents .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
Methodological Answer: Key techniques include:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated 407.15093 vs. observed 407.40124 for similar derivatives) .
- X-ray Crystallography : Resolve crystal packing and stereochemistry, as demonstrated for structurally related piperidine derivatives (e.g., dihedral angles between aromatic rings: ~47°) .
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability, particularly for hygroscopic or thermally labile intermediates .
Q. What in vitro models are suitable for preliminary biological activity screening?
Methodological Answer:
- Receptor Binding Assays : Use radiolabeled ligands (e.g., -PET tracers) to assess affinity for targets like Sigma1 receptors, which are implicated in neurological disorders .
- Enzyme Inhibition Studies : Test inhibitory potency against cytochrome P450 isoforms to predict metabolic stability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Methodological Answer:
- Solvent Selection : Use dichloromethane for coupling reactions due to its inertness and ability to dissolve aromatic intermediates .
- Temperature Control : Maintain low temperatures (e.g., 268 K) during sensitive steps (e.g., tosylation) to minimize side reactions .
- Catalyst Screening : Test Lewis acids (e.g., AlCl) to enhance acylation efficiency .
Q. How should discrepancies in elemental analysis data be addressed?
Methodological Answer:
- Hypothesis Testing : If C/H/N values deviate (e.g., calculated C: 64.5%, found: 62.1%), consider residual solvents (e.g., EtOAc) or incomplete drying.
- Complementary Techniques : Use -NMR integration to quantify solvent content or HRMS to verify molecular formula .
Q. What structural modifications enhance target selectivity in structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent Variation : Replace the 4-chlorophenyl group with 4-fluorophenyl to modulate lipophilicity and binding affinity .
- Piperidine Ring Modifications : Introduce methyl groups to the piperidine nitrogen to sterically hinder metabolism, as seen in paroxetine derivatives .
- Data-Driven Design : Use molecular docking to predict interactions with hydrophobic pockets (e.g., trifluoromethyl groups in 4-position enhance π-π stacking) .
Q. What computational strategies predict the compound’s pharmacokinetic and toxicity profiles?
Methodological Answer:
- ADMET Prediction : Use tools like SwissADME to estimate logP (lipophilicity) and BBB permeability. For example, trifluoromethyl groups may reduce CNS penetration due to increased polarity .
- Toxicity Screening : Apply QSAR models to flag potential hepatotoxicity from reactive metabolites (e.g., via glutathione adduct formation) .
Q. How can solubility challenges be mitigated during formulation?
Methodological Answer:
Q. What in vivo models are appropriate for evaluating therapeutic efficacy?
Methodological Answer:
Q. How is compound stability assessed under varying storage and physiological conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
